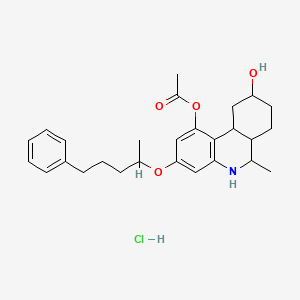![molecular formula C13H13NaO3 B1677002 Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate CAS No. 131733-92-1](/img/structure/B1677002.png)
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Übersicht
Beschreibung
The compound is a sodium salt of an organic compound, specifically a derivative of benzo[7]annulene . Benzo[7]annulene is a polycyclic aromatic hydrocarbon, which are compounds composed of multiple aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzo[7]annulene ring system. Benzo[7]annulene is a polycyclic aromatic hydrocarbon, which means it consists of multiple interconnected aromatic rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the hydroxy group (-OH) could potentially be involved in reactions such as esterification or dehydration .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the sodium ion could make the compound soluble in water .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of NCS-382 Applications
Modulation of CaMKIIα: NCS-382 has been studied for its ability to modulate the CaMKIIα binding site, showing improved affinity and brain permeability. This modulation is significant for its potential role in neurological disorders and could lead to new therapeutic strategies .
Neuroscience Research: In neuroscience, NCS-382 has been explored for its effects on synaptic currents and intrathalamic oscillations, which are crucial for understanding brain function and pathologies .
Pharmacokinetics and Metabolism: Pharmacokinetic studies have evaluated NCS-382’s metabolism and its interaction with other drugs, informing its development as a potential therapy for conditions related to GHB .
Potential Treatment for GHB Overdose: NCS-382 has been proposed as a treatment option for GHB overdose, offering a possible antidote mechanism by targeting the GHB receptor .
Treatment for SSADHD: The compound has also been suggested as a treatment for succinic semialdehyde dehydrogenase deficiency (SSADHD), a genetic metabolic disorder .
Cardiovascular Research: Research indicates that NCS-382 may have applications in cardiovascular diseases, potentially addressing ischemic stroke and neurodegenerative diseases through its action on the GHB receptor .
Wirkmechanismus
Target of Action
NCS-382 is a moderately selective antagonist for the GHB receptor . The GHB receptor is an important target in the central nervous system, playing a crucial role in various neurological processes .
Mode of Action
NCS-382 interacts with the GHB receptor, blocking the effects of GHB . This interaction results in both anti-sedative and anticonvulsant effects . It’s worth noting that NCS-382 has shown enhanced mid-nanomolar affinity for the CaMKIIα binding site .
Pharmacokinetics
The pharmacokinetics of NCS-382 involve its absorption, distribution, metabolism, and excretion (ADME). NCS-382 has been found to have good cellular permeability and low microsomal clearance . Two major metabolic pathways of NCS-382 have been identified as dehydrogenation and glucuronidation .
Result of Action
The antagonistic action of NCS-382 on the GHB receptor leads to a blockage of the effects of GHB, resulting in anti-sedative and anticonvulsant effects . This can be particularly beneficial in conditions such as GHB overdose and certain genetic metabolic disorders .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZCORIHHOPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017108 | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate | |
CAS RN |
131733-92-1 | |
| Record name | NCS 382 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




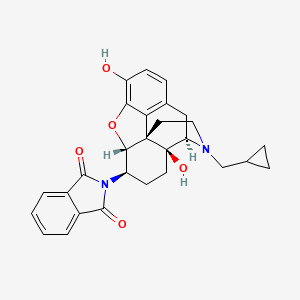

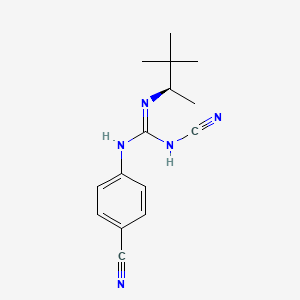
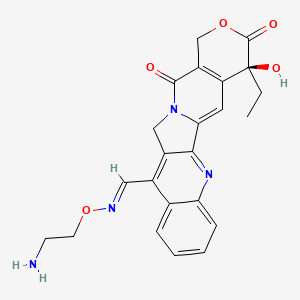

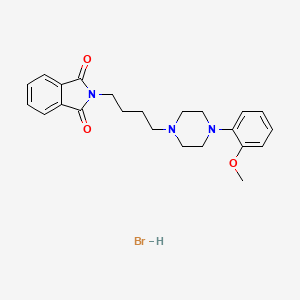
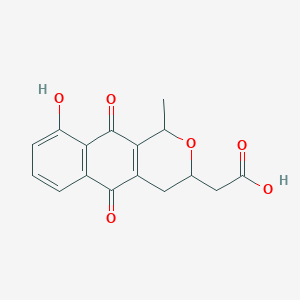
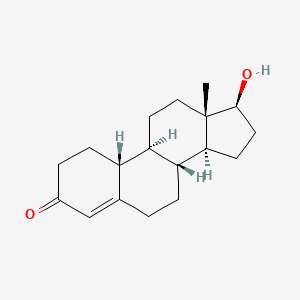
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
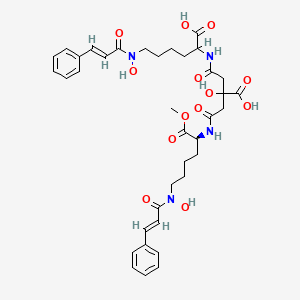
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)

